A 2E-D4 Trifluoroacetic Acid Salt

CAS No.:

Cat. No.: VC16644122

Molecular Formula: C44H58F3NO3

Molecular Weight: 710.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C44H58F3NO3 |

|---|---|

| Molecular Weight | 710.0 g/mol |

| IUPAC Name | 1,1,2,2-tetradeuterio-2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethanol;2,2,2-trifluoroacetate |

| Standard InChI | InChI=1S/C42H58NO.C2HF3O2/c1-32(20-22-39-35(4)17-12-25-41(39,6)7)14-10-16-34(3)30-38-31-37(24-27-43(38)28-29-44)19-11-15-33(2)21-23-40-36(5)18-13-26-42(40,8)9;3-2(4,5)1(6)7/h10-11,14-16,19-24,27,30-31,44H,12-13,17-18,25-26,28-29H2,1-9H3;(H,6,7)/q+1;/p-1/b16-10+,19-11+,22-20+,23-21+,32-14+,33-15+,34-30+;/i28D2,29D2; |

| Standard InChI Key | ZFPRGIJSRMWZMS-CFOVJWFZSA-M |

| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])O)[N+]1=C(C=C(C=C1)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)/C=C(\C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C.C(=O)(C(F)(F)F)[O-] |

| Canonical SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC(=[N+](C=C2)CCO)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C.C(=O)(C(F)(F)F)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

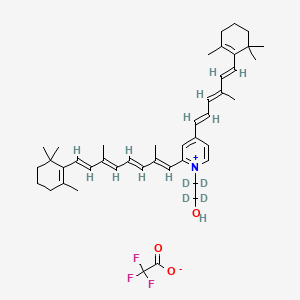

A 2E-D4 Trifluoroacetic Acid Salt consists of a deuterated pyridinium-ethanol cation paired with a trifluoroacetate anion. The cation features a polyene backbone with methyl and trimethylcyclohexenyl substituents, while the anion is derived from trifluoroacetic acid (CF3COOH) . The IUPAC name delineates its complexity:

1,1,2,2-tetradeuterio-2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethanol;2,2,2-trifluoroacetate.

Deuterium atoms are strategically incorporated at the 1,1,2,2 positions of the ethanol moiety, reducing metabolic lability and improving isotopic tracing accuracy . The trifluoroacetate anion contributes high solubility in polar organic solvents, a property critical for its role in peptide and protein research .

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C44H58F3NO3 |

| Molecular Weight | 710.0 g/mol |

| CAS Number | 173449-96-2 |

| Isotopic Labeling | Deuterium (D4) at ethanol moiety |

| Solubility | High in DCM, acetone, DMF |

| Stability | Sensitive to moisture, light |

The compound’s UV-Vis spectrum (λmax ≈ 411–422 nm) aligns with conjugated polyenes in the cation, enabling optical tracking in binding studies . Its deuterium labeling minimizes interference in NMR spectra, simplifying structural validation .

Synthesis and Characterization

Synthetic Routes

While vendor data omit explicit synthesis protocols, analogous deuterated compounds are typically prepared via isotopic exchange or custom organometallic coupling. For instance, deuterium can be introduced using D2O or deuterated reagents under acid catalysis, preserving the polyene framework . The pyridinium core likely forms through a Heck coupling or Suzuki-Miyaura reaction, given the extended conjugation and stereochemical precision .

Analytical Validation

-

Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 710.0 [M]+.

-

NMR Spectroscopy: ¹H NMR (400 MHz, CDCl3/CD3CN) reveals distinct shifts for deuterated ethanol (δ 3.75–3.87 ppm) and polyene protons (δ 5.5–7.2 ppm) .

-

Chromatography: Reverse-phase HPLC (C18 column, MeOH/H2O + 0.1% TFA) achieves >95% purity, critical for research applications .

Applications in Biochemical and Analytical Research

Isotopic Labeling for Metabolic Studies

Deuterium’s low natural abundance (0.015%) makes A 2E-D4 Trifluoroacetic Acid Salt ideal for mass spectrometry-based tracer studies. For example, its incorporation into lipid bilayers enables real-time tracking of membrane dynamics without isotopic scrambling .

Protein and Peptide Solubilization

The trifluoroacetate anion disrupts hydrophobic interactions, solubilizing insoluble peptides. In one study, TFA concentrations ≥0.1% converted 85% of amyloid-β aggregates into monomeric forms, facilitating biophysical analysis .

Ion-Pair Sensing and Host-Guest Chemistry

Recent work with metalloporphyrin rotaxanes highlights TFA’s role in modulating anion binding. In acetone, 4·Zn·Li+X− complexes exhibit a 12 nm bathochromic shift upon Br− binding, demonstrating potential for halide sensing .

Recent Advances and Future Directions

Enhanced Sensing Platforms

A 2024 study demonstrated that Zn(II)-metalloporphyrin hosts paired with TFA salts achieve selective LiX ion-pair recognition (KBr = 1.2 × 10⁴ M⁻¹) . This opens avenues for lithium battery diagnostics or neurological disorder biomarkers.

Targeted Drug Delivery

Preliminary data suggest deuterated polyenes improve lipid nanoparticle stability. Functionalizing A 2E-D4 with PEG chains could enhance tumor-targeted drug delivery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume